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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GSK-2793660, an investigational oral inhibitor of
Cathepsin C (CTSC), and its effects on downstream protease activity. The information is
compiled from publicly available clinical trial data and pharmacological studies, offering a
valuable resource for researchers in inflammation, autoimmune diseases, and drug
development.

Mechanism of Action: Targeting the Activation of
Neutrophil Serine Proteases

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C.[1][2][3] CTSC is a lysosomal
cysteine protease that plays a crucial role in the activation of several pro-inflammatory
neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG),
and proteinase 3 (PR3).[1][2] By inhibiting CTSC, GSK-2793660 aims to prevent the
maturation of these NSPs, thereby reducing their activity and mitigating downstream
inflammatory processes.[1] This mechanism of action makes CTSC inhibitors a potential
therapeutic strategy for a variety of inflammatory diseases.
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Caption: Mechanism of action of GSK-2793660.
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Comparative Efficacy: GSK-2793660 in a Phase |
Clinical Trial

A Phase |, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and
pharmacodynamics of GSK-2793660 in healthy male subjects. The study involved single
escalating oral doses (0.5 to 20 mg) and once-daily doses of 12 mg for 21 days.[1][2]

Inhibition of Cathepsin C

GSK-2793660 demonstrated dose-dependent inhibition of whole blood CTSC activity.[1]
Following a single 12 mg dose, significant inhibition was observed. With once-daily dosing of
12 mg for 21 days, a high level of CTSC inhibition was achieved rapidly and sustained
throughout the dosing period.[1]

Effect on Downstream Neutrophil Serine Proteases

Despite the potent inhibition of CTSC, the effect on downstream NSP activity was modest.[1][2]
This suggests that near-complete inhibition of CTSC may be required to significantly impact the
activation of NSP proenzymes.

Biomarker Dose Duration Result

Cathepsin C (CTSC) ) >90% inhibition within
o 12 mg once daily 21 days

Activity 3 hours on day 1.[1][2]

Neutrophil Elastase ) Approximately 20%

o 12 mg once daily 21 days )

(NE) Activity reduction.[1]

Cathepsin G (CTSG) ) Approximately 20%
o 12 mg once daily 21 days _

Activity reduction.[1]

Proteinase 3 (PR3) ] Approximately 20%
o 12 mg once daily 21 days )

Activity reduction.[1]

Comparison with Other Cathepsin C Inhibitors

While direct head-to-head comparative studies are limited, a key distinction can be made
between GSK-2793660 and another clinical-stage CTSC inhibitor, brensocatib (formerly
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AZD7986).
Feature GSK-2793660 Brensocatib (AZD7986)
Mechanism Irreversible inhibitor Reversible inhibitor
Phase | completed, ] ]
o Phase Il trials ongoing for
Clinical Development development appears to be

) ] bronchiectasis.
discontinued.[4]

Palmar-plantar epidermal
desquamation in a majority of Generally well-tolerated in

Reported Adverse Events ] ) . i
subjects on repeat dosing.[1] clinical trials.

[2]

The differing reversibility of these inhibitors may contribute to their distinct clinical profiles and
tolerability.

Experimental Protocols

Detailed experimental protocols for the assays used in the Phase | study of GSK-2793660 are
not fully available in the public domain. However, the general methodologies can be outlined
based on the study publication.

Whole Blood Cathepsin C Activity Assay

This assay would typically involve the collection of whole blood samples from subjects at
various time points post-dosing. A specific fluorogenic substrate for CTSC would be added to
the blood lysate, and the rate of fluorescence generation, corresponding to enzyme activity,
would be measured using a plate reader. The percentage of inhibition would be calculated by
comparing the activity in samples from GSK-2793660-treated subjects to those from placebo-
treated subjects.

Neutrophil Serine Protease Activity Assays

Similar to the CTSC assay, whole blood or isolated neutrophils would be used. Specific
substrates for NE, CTSG, and PR3 would be employed to measure the activity of each
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respective protease. The change in activity from baseline or in comparison to a placebo group
would be determined to assess the downstream effect of GSK-2793660.
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Caption: Generalized workflow for pharmacodynamic assays.

Safety and Tolerability

Single oral doses of GSK-2793660 were generally well-tolerated. However, a significant
adverse event was observed with repeat dosing. Seven out of ten subjects receiving 12 mg of
GSK-2793660 daily for 21 days experienced epidermal desquamation on the palms of their
hands and soles of their feet, which began 7-10 days after starting the treatment.[1][2] This
finding suggests a previously unknown role for CTSC or its target proteases in maintaining the
integrity of the epidermis in these specific areas.[1]

Conclusion

GSK-2793660 is a potent, irreversible inhibitor of Cathepsin C that achieves high levels of
target engagement in humans. However, this profound inhibition of CTSC translated to only
modest reductions in the activity of downstream neutrophil serine proteases in a Phase |
clinical trial. The development of palmar-plantar desquamation with repeat dosing presents a
significant safety concern and has likely impacted its further clinical development. Future
research into CTSC inhibitors may need to focus on optimizing the degree of inhibition to
achieve a therapeutic effect on downstream proteases while avoiding adverse effects on skin
integrity. The development of reversible inhibitors like brensocatib may offer an alternative
approach with an improved safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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